7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Description
Properties
CAS No. |
143007-00-5 |
|---|---|
Molecular Formula |
C9H4Cl2N4O |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16) |
InChI Key |
IESYTBDOVCIPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Formation of 7,8-Dichloroquinoxaline-2,3-Dione
Condensation of 4,5-dichloro-1,2-diaminobenzene with oxalic acid in hydrochloric acid yields 7,8-dichloroquinoxaline-2,3-diol (Figure 1). Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces hydroxyl groups with chlorine atoms, producing 2,3,7,8-tetrachloroquinoxaline .
Reaction Conditions :
Hydrazination and Triazole Ring Closure
Synthesis of 3-Hydrazino-2,7,8-Trichloroquinoxaline
Treatment of 2,3,7,8-tetrachloroquinoxaline with hydrazine hydrate (80–100%) in ethanol selectively replaces the 3-chloro group with a hydrazino moiety. This step is critical for subsequent cyclization:
Key Parameters :
Cyclization to Triazoloquinoxaline Core
Cyclization of the hydrazino intermediate with triethyl orthoformate (TEOF) in anhydrous DMF forms the triazole ring. This step concurrently eliminates the 2-chloro group, yielding 7,8-dichloro-5H-triazolo[4,3-a]quinoxaline :
Optimization Notes :
Oxidation to 4-Ketone Derivative
The final step involves oxidation of the 4-position to introduce the ketone functionality. Two primary methods are documented:
Direct Oxidation Using Potassium Permanganate
Treatment of 7,8-dichloro-5H-[1,triazolo[4,3-a]quinoxaline with KMnO₄ in acidic medium (e.g., H₂SO₄) oxidizes the methylene group to a ketone:
Conditions :
Hydrolysis-Chlorination-Oxidation Sequence
Alternative pathways involve hydrolysis of a 4-thiol intermediate (e.g.,triazolo[4,3-a]quinoxaline-4-thiol) followed by oxidation:
Advantages :
Comparative Analysis of Synthetic Routes
Critical Observations :
-
The one-pot method reduces intermediate isolation but requires stringent temperature control.
-
Thiol oxidation offers superior purity but adds synthetic steps.
Structural Characterization and Validation
Spectroscopic Data
Elemental Analysis
Challenges and Optimization Strategies
Regioselective Chlorination
Achieving exclusive 7,8-dichloro substitution necessitates careful control of chlorination agents and stoichiometry. Excess POCl₃ may lead to over-chlorination at the 1- and 4-positions.
Cyclization Byproducts
Competing reactions during triazole formation (e.g., dimerization) are mitigated by using anhydrous DMF and slow reagent addition.
Industrial-Scale Adaptations
Recent patents highlight scalable adaptations, including continuous-flow reactors for cyclization and in-line purification via crystallization. These methods enhance yield (≥85%) and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and quinoxaline rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
Scientific Research Applications
Biological Activities
Anticancer Properties
One of the most notable applications of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is its potential as an anticancer agent. Research indicates that the compound acts as a DNA intercalator , disrupting DNA replication in cancer cells. In vitro studies have demonstrated its efficacy in inhibiting cell growth across various cancer cell lines, including melanoma, showcasing its potential as a therapeutic agent against tumors .
Enzyme Inhibition
Additionally, this compound has shown promise as an inhibitor of phosphodiesterase enzymes , which play critical roles in signal transduction pathways related to cognitive functions and central nervous system disorders. The inhibition of these enzymes can lead to enhanced cognitive performance and may have implications for treating neurological conditions .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | Ethyl group at position 1 | Exhibits different biological activity profiles |
| 6-Chloro-[1,2,4]triazolo[4,3-a]quinoxalin | Chlorine at position 6 | May show altered pharmacological effects |
| 5-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin | Methyl substitution at position 5 | Potentially different lipophilicity |
These compounds illustrate how variations in structure can significantly influence biological activity and pharmacological effects.
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Anticancer Activity : A study demonstrated that this compound inhibited the growth of melanoma cells by inducing apoptosis through DNA damage .
- Phosphodiesterase Inhibition : Another research highlighted its role as a phosphodiesterase inhibitor, suggesting potential applications in enhancing cognitive functions .
Mechanism of Action
The mechanism of action of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compound 4a vs. 4d (1-Propyl-7,8-dichloro analog)
- Structural Difference : 4d incorporates a propyl group at position 1 of the triazole ring, absent in 4a .
- Pharmacological Impact :
Compound 4a vs. Imidazo[1,2-a]quinoxalin-4(5H)-one (Compound 7)
- Core Heterocycle : Compound 7 replaces the triazole ring with an imidazole moiety.
- Activity : 7 has lower glycine site affinity (IC₅₀ = 1.26 µM) than 4a , highlighting the triazole ring’s importance for NMDA receptor targeting .
Triazoloquinazoline Derivatives
Triazoloquinazolinones, such as 5f (7,8-dimethoxy-2-phenethyloxy) and 5g (8-methyl-2-methylsulfanyl), share a triazole-quinazoline core but differ in substituents and pharmacological targets:
- Synthesis : Prepared via alkylation in DMF with K₂CO₃, similar to 4a but using methoxy or methylsulfanyl groups .
- Activity: These compounds lack excitatory amino acid antagonism. Instead, they exhibit H₁-antihistaminic properties (e.g., 5f and 5g show histamine receptor binding) .
Tetrazolo and Pyrazolo Analogs
- Tetrazolo[1,5-a]quinoxalin-4(5H)-ones (Compound 5): Exhibit weaker AMPA/glycine receptor binding than 4a, emphasizing the triazole ring’s superiority in receptor interactions .
- Pyrazolo[1,5-c]quinazolin-5(6H)-ones (Compound 6) : Further demonstrate that fused heterocycle identity dictates target selectivity.
Data Table: Key Pharmacological and Structural Comparisons
| Compound | Core Structure | Substituents | AMPA IC₅₀ (µM) | Glycine IC₅₀ (µM) | Primary Target |
|---|---|---|---|---|---|
| 4a | Triazoloquinoxaline | 7,8-dichloro | 44 | 0.63 | NMDA (glycine site) |
| 4d | Triazoloquinoxaline | 1-propyl, 7,8-dichloro | 0.83 | 44 | AMPA receptor |
| Compound 7 | Imidazoquinoxaline | 7,8-dichloro | N/A | 1.26 | NMDA (glycine site) |
| 5f | Triazoloquinazoline | 7,8-dimethoxy, phenethyloxy | N/A | N/A | H₁-histamine receptor |
| 5g | Triazoloquinazoline | 8-methyl, methylsulfanyl | N/A | N/A | H₁-histamine receptor |
Research Findings and Structure-Activity Relationships (SAR)
- Chlorine Substitutions : The 7,8-dichloro motif in 4a is critical for glycine site binding, as unsubstituted analogs show reduced potency .
- Heterocycle Identity: Triazoloquinoxalines outperform imidazo- or tetrazolo-fused cores in NMDA receptor affinity, likely due to optimal hydrogen-bonding interactions .
- Alkyl Substituents : Propyl groups (e.g., 4d ) enhance AMPA receptor interactions but reduce glycine site engagement, suggesting divergent binding mechanisms .
- Core Flexibility: Triazoloquinazolines (e.g., 5f, 5g) prioritize H₁-antihistaminic activity, underscoring how minor core changes (quinoxaline → quinazoline) shift therapeutic applications .
Biological Activity
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound generally involves the condensation of appropriate precursors under specific conditions to yield the desired triazoloquinoxaline structure. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound possess notable activity against a range of bacterial strains. In a study evaluating the antimicrobial efficacy of similar compounds, it was found that they could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with this scaffold demonstrated significant free radical scavenging activity. The ability to neutralize reactive oxygen species (ROS) indicates potential therapeutic applications in oxidative stress-related diseases .
Anticancer Properties
The anticancer activity of this compound has been highlighted in several studies. Notably:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values ranged from 2.44 μM to 9.43 μM depending on the specific derivative and cell line tested .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MGC-803 | 2.44 | Apoptosis induction | |
| HeLa | 3.91 | G2/M phase arrest | |
| MCF-7 | 6.29 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinoxaline derivatives is influenced by structural modifications. For example:
- Chlorine Substituents : The presence of chlorine atoms at positions 7 and 8 enhances the compound's affinity for biological targets.
- Functional Groups : Variations in functional groups attached to the quinoxaline core can significantly alter potency and selectivity towards specific receptors or enzymes .
Q & A
Q. What are the optimal synthetic routes for 7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one, and how can purity be maximized?
The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:
- Refluxing precursors in solvents like DMSO or THF for 18–24 hours under inert atmospheres .
- Distillation under reduced pressure to remove volatile byproducts .
- Crystallization using water-ethanol mixtures to isolate the compound as a purified powder (yields ~65%) . Purity optimization : Use High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and stability under varying pH and temperature conditions .
Q. Which analytical techniques are critical for structural characterization of this compound?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., chlorine atoms at C7 and C8) via <sup>1</sup>H and <sup>13</sup>C NMR .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass 219.03138 g/mol) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the triazoloquinoxaline core .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How does this compound interact with biological targets?
Mechanistic studies suggest:
- Kinase inhibition : The compound binds ATP pockets in kinases (e.g., EGFR or VEGFR) via its planar triazoloquinoxaline core, disrupting phosphorylation .
- DNA intercalation : The fused aromatic system allows stacking with DNA base pairs, inducing conformational changes and inhibiting replication . Methodology : Use in vitro kinase assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to validate binding modes .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from variations in assay conditions or impurities. Strategies include:
- Reproducibility checks : Replicate experiments under standardized protocols (e.g., cell lines, IC50 measurement methods) .
- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., correlation between substituents and IC50 values) .
- Impurity profiling : Use HPLC-MS to rule out confounding effects from synthetic byproducts .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazoloquinoxaline derivatives?
SAR studies require:
- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups at C7/C8) and test biological activity .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects on reactivity and binding .
- Pharmacophore mapping : Identify critical moieties (e.g., the triazole ring) using 3D-QSAR models .
Q. What are the best practices for ensuring compound stability during long-term storage?
Stability is influenced by:
- Storage conditions : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Periodic monitoring : Use HPLC to detect degradation products (e.g., loss of chlorine substituents) .
- Lyophilization : Convert to a stable powder form for extended shelf life .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Synthesis
Table 2: Biological Activity Trends in Derivatives
| Substituent Position | Activity (IC50, nM) | Mechanism | Reference |
|---|---|---|---|
| C7/C8-Cl | 12–50 | Kinase inhibition | |
| C1-Phosphonic Acid | 8–30 | DNA intercalation | |
| C4-Methyl | >100 | Reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
